molecular formula C18H18N4O3S B2656534 4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide CAS No. 1251691-49-2

4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide

Cat. No. B2656534
CAS RN: 1251691-49-2
M. Wt: 370.43
InChI Key: FWPMPVQAQIOWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide, also known as ADIBO, is a small molecule compound that has been extensively studied for its potential applications in scientific research. ADIBO is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell growth, proliferation, and differentiation. In

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

A notable application of derivatives of 4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide is in the development of novel antimicrobial and antituberculosis agents. Research has demonstrated the synthesis of compounds with significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showcasing potential as new therapeutic options for tuberculosis treatment. These compounds exhibit promising activity, indicating their potential for further development as antimicrobial agents (Jeankumar et al., 2013).

Antioxidant and Anti-inflammatory Properties

Another area of research interest involves the evaluation of antioxidative properties of aminothiazole derivatives. These compounds have been synthesized and tested for their ability to inhibit lipid peroxidation, a key process in oxidative stress, suggesting their utility in the development of novel antioxidants with therapeutic applications in treating oxidative stress-related conditions (Uchikawa et al., 1996).

Corrosion Inhibition

Research into the application of pyridyl substituted triazole derivatives, closely related to the chemical structure , has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds show high inhibition efficiency, suggesting their potential application in protecting industrial materials from corrosion (Ansari et al., 2014).

Cancer Research

Derivatives of 4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide have also been explored for their anticancer properties. Studies have synthesized novel compounds and evaluated them for their cytotoxic activity against cancer cell lines, contributing to the discovery of potential new cancer therapies (Rahmouni et al., 2016).

Enzyme Inhibition

Furthermore, these compounds have been investigated as selective inhibitors of specific enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing potential for the treatment of diseases associated with angiogenesis, including cancer. The specificity and efficacy of these compounds underline their potential in targeted therapies (Borzilleri et al., 2006).

properties

IUPAC Name

4-amino-N-[(2,3-dimethoxyphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-13-8-5-6-11(16(13)25-2)10-21-18(23)17-14(19)15(22-26-17)12-7-3-4-9-20-12/h3-9H,10,19H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPMPVQAQIOWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.